4-(5-((4-Methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-((4-Methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)phenol is an organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a phenol group, a methylbenzylthio group, and an oxadiazole ring
Vorbereitungsmethoden
The synthesis of 4-(5-((4-Methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)phenol typically involves a multi-step process. One common synthetic route includes the reaction of 4-methylbenzyl chloride with thiourea to form 4-methylbenzylthiourea. This intermediate is then reacted with hydrazine hydrate to form 4-methylbenzylthiosemicarbazide. The final step involves the cyclization of 4-methylbenzylthiosemicarbazide with phenyl chloroformate to yield this compound .
Analyse Chemischer Reaktionen
4-(5-((4-Methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential use in developing new pharmaceuticals for treating bacterial and fungal infections.
Wirkmechanismus
The mechanism of action of 4-(5-((4-Methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the oxadiazole ring can interact with enzymes and proteins. These interactions can disrupt the normal function of bacterial and fungal cells, leading to their death .
Vergleich Mit ähnlichen Verbindungen
4-(5-((4-Methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)phenol is unique due to its specific combination of functional groups. Similar compounds include:
4-(5-((4-Chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)phenol: This compound has a chlorobenzyl group instead of a methylbenzyl group.
4-(5-((4-Nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)phenol: This compound has a nitrobenzyl group instead of a methylbenzyl group. These similar compounds also exhibit biological activities but differ in their potency and spectrum of activity.
Eigenschaften
Molekularformel |
C16H14N2O2S |
---|---|
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
4-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]phenol |
InChI |
InChI=1S/C16H14N2O2S/c1-11-2-4-12(5-3-11)10-21-16-18-17-15(20-16)13-6-8-14(19)9-7-13/h2-9,19H,10H2,1H3 |
InChI-Schlüssel |
SJQANUHLOHZNFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.